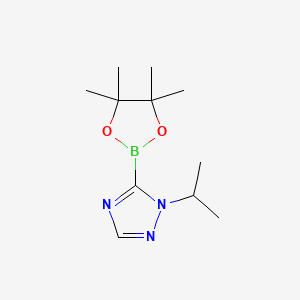![molecular formula C13H15BF3NO4 B13462444 4,4,5,5-Tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13462444.png)
4,4,5,5-Tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane is a boron-containing organic compound It is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a phenyl group substituted with nitro and trifluoromethyl groups
Méthodes De Préparation
The synthesis of 4,4,5,5-Tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4,4,5,5-Tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride.
Substitution: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions include substituted phenyl derivatives and various boron-containing compounds.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The nitro and trifluoromethyl groups also contribute to the compound’s reactivity by influencing the electronic properties of the phenyl ring.
Comparaison Avec Des Composés Similaires
Similar compounds to 4,4,5,5-Tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane include other boronic acid derivatives and dioxaborolane compounds. For example:
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler compound without the phenyl group, used in similar chemical reactions.
2-Nitro-4-(trifluoromethyl)phenylboronic acid: Lacks the dioxaborolane ring but contains the same phenyl group, used in cross-coupling reactions
Propriétés
Formule moléculaire |
C13H15BF3NO4 |
|---|---|
Poids moléculaire |
317.07 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)9-6-5-8(13(15,16)17)7-10(9)18(19)20/h5-7H,1-4H3 |
Clé InChI |
CSYOEFROVUIOLW-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)

![3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13462381.png)
![4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole](/img/structure/B13462392.png)


![2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13462407.png)
![Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate](/img/structure/B13462414.png)

![N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B13462426.png)

![2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde](/img/structure/B13462442.png)
